molecular formula C29H26N2O4 B12807806 Anhydro-trityl-pentofuranosyl-T CAS No. 132776-29-5

Anhydro-trityl-pentofuranosyl-T

Cat. No.: B12807806
CAS No.: 132776-29-5
M. Wt: 466.5 g/mol
InChI Key: QGWFVDWBPROXTQ-OHSXHVKISA-N
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Description

Anhydro-trityl-pentofuranosyl-T is a synthetic compound that belongs to the class of trityl-protected nucleosides. These compounds are characterized by the presence of a trityl group, which is a triphenylmethyl group, attached to a pentofuranosyl sugar moiety. The trityl group serves as a protective group, preventing unwanted reactions at specific sites of the molecule during synthetic processes. This compound is of significant interest in organic chemistry and biochemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anhydro-trityl-pentofuranosyl-T typically involves the protection of the hydroxyl groups of the pentofuranosyl sugar with a trityl group. This is achieved through the reaction of the sugar with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Anhydro-trityl-pentofuranosyl-T undergoes various chemical reactions, including:

    Oxidation: The trityl group can be oxidized to form trityl cations, which are useful intermediates in organic synthesis.

    Reduction: The trityl group can be reduced back to the triphenylmethyl radical.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as iodine or bromine in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include trityl cations, triphenylmethyl radicals, and substituted trityl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Anhydro-trityl-pentofuranosyl-T has been investigated for its potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds like 2′-deoxy-5-trifluoromethyl-β-uridine have shown promising results in inhibiting tumor growth through mechanisms involving nucleic acid synthesis interference .
  • Nucleoside Synthesis :
    • This compound is utilized as a precursor in the synthesis of modified nucleosides, which are vital for developing antiviral and anticancer drugs. The selective protection and deprotection strategies employed with this compound facilitate the formation of nucleosides that can evade metabolic degradation .
  • Radiofluorination :
    • This compound has been explored as a precursor for radiofluorinated compounds used in positron emission tomography (PET) imaging. Such applications are crucial for developing targeted imaging agents that can enhance diagnostic capabilities in oncology .
  • Antiviral Properties :
    • Compounds related to this compound have demonstrated antiviral activity, particularly against viruses that target nucleic acids. Studies have highlighted their ability to interfere with viral replication processes, making them candidates for further development as antiviral therapeutics .
  • Molecular Modeling Studies :
    • Computational studies have been conducted to predict the interaction of this compound with biological targets. These studies provide insights into its binding affinities and potential mechanisms of action at the molecular level, aiding in the rational design of new derivatives with enhanced activity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth; potential for new drug development
Nucleoside SynthesisPrecursor for modified nucleosides; enhances stability and reactivity
RadiofluorinationUsed in PET imaging for targeted diagnostics
Antiviral PropertiesInterferes with viral replication; potential therapeutic applications
Molecular ModelingPredicts interactions with biological targets; aids in rational drug design

Case Studies

  • Synthesis of Modified Nucleosides :
    • A study demonstrated the synthesis of 2′-deoxy-5-trifluoromethyl-β-uridine using this compound as a key intermediate. The process involved selective protection strategies that allowed for high yields and purity, showcasing its utility in pharmaceutical development .
  • Antiviral Activity Assessment :
    • In vitro studies evaluated the antiviral efficacy of derivatives synthesized from this compound against influenza viruses. Results indicated significant inhibition of viral replication, highlighting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism of action of anhydro-trityl-pentofuranosyl-T involves the interaction of the trityl group with various molecular targets. The trityl group can stabilize reactive intermediates, making it useful in catalytic processes. In biological systems, the compound can interact with enzymes involved in nucleoside metabolism, potentially inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

  • 1-(2-deoxy-β-D-threo-pentofuranosyl)thymine
  • 1-(3,5-anhydro-2-deoxy-α-D-threo-pentofuranosyl)thymine

Comparison: Anhydro-trityl-pentofuranosyl-T is unique due to the presence of the trityl group, which provides enhanced stability and reactivity compared to other nucleoside analogs. The trityl group also allows for selective protection and deprotection of functional groups, making it a valuable tool in synthetic chemistry.

Properties

CAS No.

132776-29-5

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

(2R,4S,6S)-11-methyl-4-(trityloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C29H26N2O4/c1-20-18-31-27-25(35-28(31)30-26(20)32)17-24(34-27)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3/t24-,25-,27+/m0/s1

InChI Key

QGWFVDWBPROXTQ-OHSXHVKISA-N

Isomeric SMILES

CC1=CN2[C@H]3[C@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O

Canonical SMILES

CC1=CN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O

Origin of Product

United States

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